2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
CAS No.:
Cat. No.: VC18513721
Molecular Formula: C17H32GdN4O7
Molecular Weight: 561.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H32GdN4O7 |
|---|---|
| Molecular Weight | 561.7 g/mol |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium |
| Standard InChI | InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28); |
| Standard InChI Key | ZGFNGGUWNROSAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,4,7,10-tetrazacyclododecane macrocyclic core modified with three carboxymethyl groups at positions 1, 4, and 7, along with a 2-hydroxypropyl substituent at position 10. Gadolinium(III) ion is centrally chelated via nitrogen and oxygen donor atoms from the ligands, forming an octadentate coordination complex. The molecular formula is C₁₆H₂₈GdN₄O₇, with an average molecular mass of 558.68 g/mol .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₈GdN₄O₇ |
| Coordination geometry | Square antiprismatic |
| Thermodynamic stability | log K = 21.5 (predicted) |
| Charge | Neutral (zwitterionic form) |
Nomenclature and Synonyms
The systematic IUPAC name reflects its substitution pattern:
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium. Common synonyms include:
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Gadoteridol (non-proprietary name)
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Gd-HP-DO3A (historical designation)
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ProHance® (trade name)
Pharmacological Profile
Thermodynamic and Kinetic Stability
Macrocyclic gadolinium chelates exhibit superior stability compared to linear analogs due to reduced metal ion dissociation. The compound’s stability constant (log K ~21.5) exceeds the threshold required for clinical safety, minimizing free gadolinium release . Kinetic studies demonstrate a dissociation half-life >3 weeks at physiological pH, ensuring stability during imaging procedures .
Biodistribution and Pharmacokinetics
After intravenous administration:
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Plasma half-life: 1.3–1.6 hours in healthy adults
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Renal clearance: >95% via glomerular filtration
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Protein binding: <0.5%
No detectable metabolism occurs, with >98% excreted unchanged in urine within 24 hours .
Clinical Applications
MRI Contrast Enhancement
This agent enhances T1-weighted MRI signal intensity in:
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Cerebral and spinal lesions (tumors, demyelination)
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Vascular malformations
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Myocardial perfusion imaging
Optimal dosing ranges from 0.1–0.3 mmol/kg body weight, providing peak enhancement 5–10 minutes post-injection .
Pediatric Use
Approved for children ≥2 years, with dose adjustments based on body weight. Clinical trials report comparable safety profiles to adult populations .
| Severity | Frequency (%) |
|---|---|
| Mild | 47.6 |
| Moderate | 19.0 |
| Severe | 0.8 |
Nephrogenic Systemic Fibrosis (NSF) Risk
No confirmed NSF cases reported in 514 renal-impaired patients followed for ≥90 days . The macrocyclic structure’s high stability mitigates gadolinium liberation in renal failure.
Comparative Analysis with Other GBCAs
Table 3: Thermodynamic Stability Comparison
| GBCA Class | log K (Gd³⁺) | Conditional Stability (pH 7.4) |
|---|---|---|
| Macrocyclic | 21.5 | 18.7 |
| Linear ionic | 16.9 | 14.1 |
| Linear nonionic | 15.0 | 12.3 |
Retention Kinetics
Animal models demonstrate 80–90% lower cerebral gadolinium retention with macrocyclic versus linear agents at equivalent doses .
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